molecular formula C7H7NO3 B12833066 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one CAS No. 138380-44-6

2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one

Cat. No.: B12833066
CAS No.: 138380-44-6
M. Wt: 153.14 g/mol
InChI Key: JVCHODKRWGEYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of a pyridine ring attached to a dihydroxy ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of pyridine-2-carbaldehyde with dihydroxyacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring or the ethanone moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(6-bromopyridin-2-yl)ethan-1-one
  • 2,6-Diacetylpyridine
  • 1-(Pyridin-2-yl)ethan-1-one

Comparison: Compared to similar compounds, 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one is unique due to its dihydroxy functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

138380-44-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2,2-dihydroxy-1-pyridin-2-ylethanone

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,7,10-11H

InChI Key

JVCHODKRWGEYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.